4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride 4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220030-36-3
VCID: VC2845074
InChI: InChI=1S/C14H20ClNO.ClH/c15-14-4-2-1-3-13(14)11-17-10-7-12-5-8-16-9-6-12;/h1-4,12,16H,5-11H2;1H
SMILES: C1CNCCC1CCOCC2=CC=CC=C2Cl.Cl
Molecular Formula: C14H21Cl2NO
Molecular Weight: 290.2 g/mol

4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

CAS No.: 1220030-36-3

Cat. No.: VC2845074

Molecular Formula: C14H21Cl2NO

Molecular Weight: 290.2 g/mol

* For research use only. Not for human or veterinary use.

4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride - 1220030-36-3

Specification

CAS No. 1220030-36-3
Molecular Formula C14H21Cl2NO
Molecular Weight 290.2 g/mol
IUPAC Name 4-[2-[(2-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C14H20ClNO.ClH/c15-14-4-2-1-3-13(14)11-17-10-7-12-5-8-16-9-6-12;/h1-4,12,16H,5-11H2;1H
Standard InChI Key ZKIVCCMRJQOOPX-UHFFFAOYSA-N
SMILES C1CNCCC1CCOCC2=CC=CC=C2Cl.Cl
Canonical SMILES C1CNCCC1CCOCC2=CC=CC=C2Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride features a heterocyclic piperidine ring connected to a 2-chlorobenzyl group through an ether oxygen and ethyl spacer. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base form. The structural arrangement, particularly the position of the chlorine atom at the ortho position of the benzyl group, significantly influences its chemical behavior and biological interactions.

PropertyValue
CAS Number1220030-36-3
Molecular FormulaC₁₄H₂₁Cl₂NO
Molecular Weight290.2 g/mol
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water and polar organic solvents
Melting PointData not available in current literature
Storage ConditionsStore in cool, dry place; protect from light

Structural Identification Parameters

The compound is uniquely identified through several standardized chemical descriptors that facilitate its recognition in databases and research contexts:

Identifier TypeValue
IUPAC Name4-[2-[(2-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride
InChIInChI=1S/C14H20ClNO.ClH/c15-14-4-2-1-3-13(14)11-17-10-7-12-5-8-16-9-6-12;/h1-4,12,16H,5-11H2;1H
InChIKeyZKIVCCMRJQOOPX-UHFFFAOYSA-N
SMILESC1CNCCC1CCOCC2=CC=CC=C2Cl.Cl

Synthesis and Preparation Methods

Reaction Conditions

Optimal reaction conditions for the synthesis typically include:

ParameterTypical Conditions
BaseSodium hydroxide, potassium carbonate, or triethylamine
SolventAnhydrous DMF, THF, or acetonitrile
Temperature50-80°C for the substitution reaction
Reaction Time4-12 hours (dependent on specific conditions)
Purification MethodRecrystallization from appropriate solvent systems
Salt FormationAddition of HCl in diethyl ether or isopropanol

Chemical Reactivity Profile

Functional Group Reactivity

The chemical behavior of 4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is influenced by its key functional groups:

  • The piperidine nitrogen serves as a nucleophilic center, capable of participating in alkylation, acylation, and other nucleophilic substitution reactions.

  • The ether linkage demonstrates stability under neutral conditions but may undergo cleavage under strongly acidic or basic environments.

  • The chlorophenyl moiety can engage in various metal-catalyzed coupling reactions, including Suzuki, Heck, or Sonogashira couplings.

  • The compound can undergo salt-to-free base conversion under basic conditions, which can be essential for certain transformations.

Stability Considerations

As a hydrochloride salt, the compound demonstrates enhanced stability compared to its free base form, particularly regarding resistance to oxidation and hydrolysis. For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry environment protected from light and moisture. Under appropriate storage conditions, the compound maintains its integrity for extended periods.

Receptor TypePotential Interaction
Neurotransmitter ReceptorsMay act as a ligand for neurotransmitter receptors
Muscarinic ReceptorsPotential for antagonistic activity (observed in structural analogs)
Dopaminergic SystemsPossible modulation through structural similarity to known modulators
Serotonergic PathwaysPotential interaction based on structural features

Research Applications

In research contexts, 4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride serves several important functions:

  • As a chemical probe for studying receptor binding and function

  • As an intermediate in the synthesis of more complex molecules with potential biological activities

  • In structure-activity relationship studies to understand how structural modifications affect biological activity

  • As a reference compound in analytical method development

The presence of the chlorobenzyl moiety and piperidine ring makes this compound particularly valuable in medicinal chemistry research, where these structural features are commonly incorporated into drug candidates targeting neurological and psychiatric conditions.

Precaution TypeSpecific Measures
Personal Protective EquipmentGloves, eye protection, and lab coats
Ventilation RequirementsUse in a well-ventilated area, preferably in a chemical fume hood
Exposure ResponseIn case of contact, rinse thoroughly with water; seek medical attention if irritation persists
Storage RequirementsStore in tightly closed container in cool, dry place away from incompatible materials
Disposal GuidelinesFollow local regulations for chemical waste management

Structural Analogs and Comparative Analysis

Related Compounds

Several structural analogs of 4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride exist, differing in the position of substituents or the core structure. The following table compares key analogs:

CompoundCAS NumberKey Structural DifferencePotential Impact on Activity
4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride1219968-01-0 Chlorine at para position of benzyl groupAltered electronic distribution and binding geometries
4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride1220031-58-2 Chlorine at meta position of benzyl groupModified steric properties and hydrogen bonding potential
2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride1219980-68-3 Ethoxy linkage at position 2 of piperidineChanged spatial arrangement and conformational flexibility
4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride1220033-09-9 Absence of ethyl spacerReduced molecular flexibility and altered binding profile
4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride1220031-25-3Methyl instead of chlorine substituentDifferent electronic properties and lipophilicity

Structure-Activity Relationships

The structural features of 4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride and its analogs contribute significantly to their chemical and biological properties:

  • The position of the chlorine substituent on the benzyl group influences the electronic distribution and three-dimensional conformation of the molecule, potentially affecting receptor binding profiles.

  • The piperidine ring provides a basic nitrogen center that can interact with various biological targets and serves as a common structural motif in many pharmaceutical compounds.

  • The ether linkage and ethyl spacer confer specific distance and angle relationships between the aromatic and piperidine moieties, which can be critical for optimal interaction with biological receptors.

  • The salt form affects solubility, stability, and potentially the bioavailability of the compound in biological systems.

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